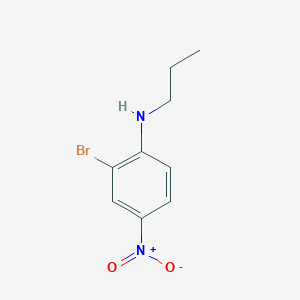

2-Bromo-4-nitro-N-propylaniline

Description

Properties

IUPAC Name |

2-bromo-4-nitro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2/c1-2-5-11-9-4-3-7(12(13)14)6-8(9)10/h3-4,6,11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOUOGKDIXSQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656336 | |

| Record name | 2-Bromo-4-nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157464-28-2 | |

| Record name | 2-Bromo-4-nitro-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 2 Bromo 4 Nitro N Propylaniline

Regioselective Functionalization of the Aniline (B41778) Core

The construction of the 2-Bromo-4-nitro-N-propylaniline molecule necessitates the carefully orchestrated introduction of three distinct functional groups—bromo, nitro, and N-propyl—onto the aniline scaffold. The order and method of these introductions are critical for achieving the desired substitution pattern.

Sequential Bromination and Nitration Strategies for Controlled Substitution

The regiochemical outcome of electrophilic aromatic substitution on an aniline ring is governed by the directing effects of the substituents present. The amino group is a powerful activating, ortho-, para-directing group. To achieve the 2-bromo-4-nitro substitution pattern, a common strategy involves a sequential process.

One plausible synthetic route begins with the bromination of 4-nitroaniline (B120555). The strongly deactivating nitro group at the para position directs the incoming electrophilic bromine to the ortho position, yielding 2-bromo-4-nitroaniline (B50497). nih.govresearchgate.net Subsequent N-alkylation with a propyl group then furnishes the final product. An alternative approach involves the initial nitration of 2-bromoaniline, where the bromo and amino groups would direct the nitration. However, controlling the regioselectivity of this step can be more challenging due to the competing directing effects.

A variety of brominating agents can be employed, including elemental bromine in acetic acid. Milder and more selective methods, such as the use of N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) or poly(N-bromobenzene-1,3-disulfonylamide) (PBBS), have been developed for the regioselective bromination of aromatic compounds under mild conditions. organic-chemistry.org These reagents often provide excellent yields and high para-selectivity, which is advantageous when starting from an unsubstituted aniline. For the synthesis of 2-bromo-4-nitroaniline from 4-nitroaniline, methods using ammonium (B1175870) bromide and hydrogen peroxide in acetic acid have been reported. nih.govresearchgate.net

N-Alkylation Protocols for Propyl Moiety Introduction

The introduction of the propyl group onto the nitrogen atom of the aniline derivative is typically achieved through nucleophilic substitution. A common method involves the reaction of 2-bromo-4-nitroaniline with a propyl halide, such as propyl chloride or 1-bromopropane, in the presence of a base. The base, often potassium carbonate or sodium hydride, deprotonates the amine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the propyl halide.

The choice of solvent is also crucial for the success of the N-alkylation reaction. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used as they can effectively solvate the cation of the base while not interfering with the nucleophilic amine.

Role of Amino Protecting Groups in Directed Synthesis

In some synthetic strategies, particularly when dealing with complex molecules or to avoid unwanted side reactions, the use of an amino protecting group can be beneficial. Acetylation of the amino group to form an acetanilide (B955) is a common strategy. The acetyl group is still an ortho-, para-director but is less activating than the free amino group. This can help to control the regioselectivity of subsequent electrophilic substitutions like nitration or bromination. ulisboa.pt

For instance, one could start with aniline, protect the amino group as an acetanilide, perform the bromination and nitration steps, and then deprotect the amino group via hydrolysis before proceeding with the N-alkylation. However, for the specific synthesis of this compound, direct functionalization of the aniline core without protection is often more atom-economical and efficient, provided the reaction conditions are carefully controlled.

Optimization of Reaction Conditions and Yield Enhancement

Temperature and Solvent Effects in N-Propylation and Aromatic Substitution Reactions

N-Propylation: The N-alkylation of 2-bromo-4-nitroaniline is typically carried out under reflux conditions, with temperatures ranging from 60–80°C, to promote the nucleophilic substitution reaction. The choice of solvent can impact the reaction rate and yield. As mentioned earlier, polar aprotic solvents like DMF or THF are generally preferred. In some cases, alcohols or acetone (B3395972) may also be used.

Aromatic Substitution: The temperature for bromination and nitration reactions needs to be carefully controlled to prevent over-reaction and the formation of undesired byproducts. For example, the bromination of 4-nitroaniline with ammonium bromide and hydrogen peroxide is conducted at room temperature. nih.govresearchgate.net Nitration reactions are often carried out at low temperatures, typically using a mixture of concentrated nitric acid and sulfuric acid, to control the exothermic nature of the reaction and improve regioselectivity.

The following table summarizes the typical reaction conditions for the key synthetic steps:

| Reaction Step | Reagents | Solvent | Temperature |

| Bromination of 4-nitroaniline | Ammonium bromide, Hydrogen peroxide | Acetic Acid | Room Temperature |

| N-Propylation of 2-bromo-4-nitroaniline | Propyl chloride or 1-bromopropane, Potassium carbonate | DMF or THF | 60-80°C (Reflux) |

Influence of Base Selection on Reaction Efficiency and Selectivity

The N-propylation of 2-bromo-4-nitroaniline is a crucial step in the synthesis of this compound. The choice of base in this nucleophilic substitution reaction is paramount, as it significantly impacts reaction rate, yield, and selectivity by preventing the competing over-alkylation that leads to tertiary amines and quaternary ammonium salts. psu.edu The primary role of the base is to deprotonate the amine, increasing its nucleophilicity to facilitate the attack on the propyl halide.

Commonly employed bases include inorganic carbonates and hydrides. The selection must balance reactivity with the potential for side reactions. A base that is too weak may result in slow or incomplete conversion, while an overly strong or poorly chosen base can promote undesired pathways. For instance, the use of aqueous bases like sodium hydroxide (B78521) can lead to the hydrolysis of the propyl halide, reducing the efficiency of the primary reaction.

The following table summarizes the characteristics and effects of different bases on the N-alkylation of anilines, which is applicable to the synthesis of this compound.

| Base | Typical Solvent | Advantages | Potential Disadvantages |

| Potassium Carbonate (K₂CO₃) | DMF, Acetone | Readily available, moderate reactivity, effective for many aniline alkylations. | Can be slow; may require higher temperatures, increasing risk of side reactions. |

| Sodium Hydride (NaH) | THF, DMF | Highly reactive, drives reaction to completion. | Highly flammable, requires inert atmosphere; can cause over-alkylation if not controlled. |

| Triethylamine (TEA) | DMF | Soluble organic base, easy to handle. researchgate.net | May not be strong enough for complete deprotonation, leading to lower yields. |

| Cesium Carbonate (Cs₂CO₃) | DMF | Highly effective for selective mono-alkylation (the "cesium effect"). researchgate.net | Higher cost compared to sodium or potassium bases. |

Strategies for Byproduct Mitigation and Purity Improvement in Synthesis

Achieving high purity in the synthesis of this compound requires careful control over reaction conditions to minimize the formation of byproducts. Key challenges include the formation of regioisomers and degradation of the nitro group.

Control of Regioisomeric Byproduct Formation

The substitution pattern on the aniline ring is critical, and the formation of incorrect isomers must be prevented. The synthesis of the precursor, 2-bromo-4-nitroaniline, is foundational to this control. Direct bromination and nitration of aniline is problematic as it leads to a mixture of products and oxidation. proquest.com The amino group is an ortho-, para-directing and activating group, while in acidic conditions, the resulting anilinium ion is a meta-director. proquest.com

A robust strategy involves a multi-step synthesis using a protecting group. proquest.com The typical sequence is:

Acetylation of aniline: The amino group is protected by reacting aniline with acetic anhydride (B1165640) to form acetanilide. This moderates the activating effect of the amino group and prevents oxidation. proquest.comsci-hub.st

Bromination: The acetamido group directs the incoming electrophile (bromine) primarily to the para position, yielding 4-bromoacetanilide. proquest.com

Nitration: The subsequent nitration reaction introduces the nitro group at the ortho position relative to the powerful acetamido directing group. proquest.com

Hydrolysis: The acetyl group is removed by acid hydrolysis to yield the desired 2-bromo-4-nitroaniline precursor. proquest.com

This controlled, stepwise approach ensures the correct placement of the bromo and nitro substituents, effectively eliminating the formation of other regioisomers. During the final N-propylation step, C-alkylation is generally not a significant concern under typical conditions used for N-alkylation.

Another potential byproduct is the formation of di-bromo compounds, such as 2,6-dibromo-4-nitroaniline (B165464) derivatives, which can arise if the bromination step is not carefully controlled. google.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste and avoiding hazardous substances. sci-hub.st

Minimizing Hazardous Reagents and Waste Generation

Traditional methods for aromatic substitution and alkylation often involve hazardous reagents and produce significant waste. Greener alternatives focus on atom economy and the use of safer chemicals.

Bromination: Conventional bromination often uses elemental bromine, which is highly toxic and corrosive. A greener approach for the synthesis of the bromo-aniline precursor involves using a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium. rsc.org Another alternative uses a ceric ammonium nitrate (B79036)–KBr combination in an ethanolic–aqueous medium. sci-hub.st These methods avoid the handling of liquid bromine.

Alkylation: The N-propylation step can be optimized to reduce waste. Using catalytic methods, such as manganese pincer complexes for the N-alkylation of anilines with alcohols, represents a "hydrogen borrowing" strategy that is more atom-economical and produces water as the only byproduct. nih.gov While traditional alkylation with propyl halides is common, developing catalytic routes with propyl alcohol would align better with green chemistry principles. nih.govresearchgate.net Minimizing over-alkylation through selective methods also reduces waste by improving the yield of the desired product. psu.edu

Exploration of Environmentally Benign Solvents and Conditions

The choice of solvent is a major focus of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. nih.gov

Solvent Replacement: Solvents like DMF and THF, while effective, are under scrutiny for their environmental and health impacts. Research into greener alternatives is ongoing. Water is an ideal green solvent, and processes like the bromination with bromide/bromate salts can be performed in an aqueous medium. rsc.orgimist.ma

Ionic Liquids (ILs): Ionic liquids are considered potential green alternatives to volatile organic compounds. They are non-volatile and can be recycled. Studies on the N-alkylation of anilines have shown that ILs can serve as effective reaction media, with the selectivity sometimes being influenced by the choice of the IL's anion. psu.edu For example, using an IL with a poorly H-bond accepting anion can improve selectivity for mono-methylation. psu.edu

Solvent-Free Conditions: Where possible, conducting reactions under solvent-free conditions is an excellent green alternative. For example, some reactions can be carried out by grinding solid reactants together, sometimes with gentle heating, which completely eliminates solvent waste. imist.ma

The following table provides a summary of green chemistry approaches relevant to the synthesis of this compound.

| Synthetic Step | Conventional Method | Green Alternative | Green Chemistry Principle(s) |

| Bromination | Liquid Br₂ in acetic acid | NaBr/NaBrO₃ in H₂O rsc.org | Use of safer reagents; use of benign solvent. |

| N-Propylation | Propyl halide with stoichiometric base in DMF/THF | Propyl alcohol with a catalyst nih.gov; Reaction in an ionic liquid psu.edu | Atom economy; catalysis; use of benign solvents. |

| Purification | Solvent-intensive chromatography | Simple filtration and washing with water rsc.org | Reduction of solvent use and waste. |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be made more efficient, selective, and environmentally sustainable.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Bromo 4 Nitro N Propylaniline

Influence of Substituents on Aromatic Ring Reactivity

The presence of the nitro group, the N-propylamino group, and the bromine atom on the aniline (B41778) ring significantly influences its reactivity towards electrophiles and nucleophiles.

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence primarily through a strong resonance effect. galaxy.ailibretexts.org This effect significantly deactivates the benzene (B151609) ring towards electrophilic aromatic substitution by withdrawing electron density, making it less susceptible to attack by electrophiles. galaxy.ai The deactivation is a critical factor in understanding the chemical behavior of nitro compounds. galaxy.ai The resonance structures of nitrobenzene (B124822) illustrate the delocalization of electrons away from the ring, resulting in a positive charge on the aromatic ring, particularly at the ortho and para positions. rsc.org Consequently, electrophilic attack is directed towards the meta position, where the deactivating effect is least pronounced. galaxy.airsc.org

In the case of 2-bromo-4-nitro-N-propylaniline, the powerful electron-withdrawing nature of the nitro group at the para position substantially diminishes the electron density of the aromatic ring. This deactivation makes further electrophilic substitution reactions on the ring challenging.

The N-propyl group attached to the amino group introduces both steric and electronic effects that modulate the reactivity of the aniline ring.

Inductive Effect: Alkyl groups, such as the propyl group, are generally considered to be electron-donating through an inductive effect (+I effect). quora.com This effect involves the pushing of electron density through the sigma bonds towards the nitrogen atom and, subsequently, the aromatic ring. ncert.nic.in This electron donation would typically increase the electron density of the ring, making it more reactive towards electrophiles. However, in this compound, this activating inductive effect is counteracted by the strong deactivating effect of the nitro group.

Steric Hindrance: The bulkiness of the N-propyl group can create steric hindrance, which can influence the regioselectivity of reactions. For instance, in reactions involving the amino group or the adjacent ortho position, the propyl group can physically obstruct the approach of reagents. ncert.nic.inrsc.org This steric hindrance can be a determining factor in the outcome of certain reactions, favoring substitution at less hindered positions. chemistrysteps.com For example, in the halogenation of aniline, converting the amino group to a bulkier amide group directs the substitution to the para position due to steric hindrance. chemistrysteps.com

Nucleophilic Aromatic Substitution Reactions Involving the Bromine Moiety

While the electron-rich aromatic ring of aniline is generally unreactive towards nucleophiles, the presence of a strong electron-withdrawing group, such as the nitro group, can facilitate nucleophilic aromatic substitution (SNAr). tandfonline.comlibretexts.org In this compound, the nitro group at the para position to the bromine atom significantly activates the ring for nucleophilic attack. This activation occurs because the electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer complex, the intermediate formed during the SNAr reaction, through resonance. libretexts.org

The general mechanism for SNAr involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Leaving Group Departure: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. nih.gov

The rate of SNAr reactions is highly dependent on the nature of the leaving group and the electron-withdrawing ability of the substituents on the ring. nih.gov

Reduction Chemistry of the Nitro Group and Formation of Reactive Intermediates

The nitro group of this compound can be readily reduced to an amino group under various reaction conditions. This transformation is a fundamental process in the synthesis of substituted anilines and other important intermediates. jsynthchem.com Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using metals like palladium, platinum, or nickel, as well as reduction with metals in an acidic medium. ncert.nic.inorganic-chemistry.org

The selective reduction of one nitro group in polynitro compounds can be achieved using specific reagents like sodium sulfide (B99878) (Na₂S) or its derivatives. stackexchange.com The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. These intermediates can sometimes be isolated or may react further under the reaction conditions. The resulting amino group is a versatile functional group that can participate in a wide range of subsequent reactions.

Cross-Coupling and Amination Reactions at the Aromatic Ring

The bromine atom on the aromatic ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.govmdpi.comorganic-chemistry.orgyoutube.comyoutube.com In the context of this compound, the bromine atom can be readily displaced by a variety of organic groups using the Suzuki coupling. rsc.org

The efficiency and selectivity of the Suzuki coupling can be significantly influenced by the choice of catalyst, ligands, and reaction conditions. mdpi.comresearchgate.netdigitellinc.com Ligand design plays a crucial role in enhancing the catalytic activity and controlling the selectivity of the reaction. chemrxiv.orgnih.gov For instance, the use of bulky phosphine (B1218219) ligands can improve the yields and turnover numbers in the coupling of sterically hindered substrates. chemrxiv.org

Recent research has also focused on the development of ligand-free Suzuki coupling reactions, which offer advantages in terms of cost and simplicity. digitellinc.com Furthermore, modifications to the Suzuki protocol have enabled the use of a broader range of coupling partners, including those with various functional groups. nih.gov

Buchwald-Hartwig Amination Challenges and Optimization Strategies Under Steric Hindrance

The Buchwald-Hartwig amination stands as a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.org However, the structure of this compound presents notable challenges to this reaction. The presence of a bromine atom ortho to the N-propylaniline group introduces significant steric hindrance, which can impede the approach of the palladium catalyst and the amine coupling partner. Furthermore, the electron-withdrawing nitro group deactivates the aryl bromide, making the initial oxidative addition step of the catalytic cycle more difficult.

Overcoming these hurdles requires careful optimization of reaction conditions. Key strategies include:

Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often employed to facilitate both the oxidative addition and the final reductive elimination steps. numberanalytics.com Ligands such as t-BuXPhos and carbazolyl-derived P,N-ligands have shown success in couplings involving sterically congested aryl chlorides, a principle that extends to hindered aryl bromides. nih.govorganic-chemistry.org The ligand's structure can enhance catalyst longevity and promote the desired C-N bond formation over side reactions. organic-chemistry.org

Base and Solvent Choice: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically necessary to deprotonate the amine and facilitate the catalytic cycle. numberanalytics.comresearchgate.net The selection of solvent is also crucial, with non-polar solvents like toluene (B28343) often being preferred for these types of couplings. nih.govacs.org

Catalyst Precursor: The use of air-stable palladium precatalysts can improve reaction consistency and efficiency, allowing for lower catalyst loadings. organic-chemistry.org

Research on similar sterically hindered and electron-deficient systems provides a template for optimizing the amination of this compound. For instance, studies on the amination of other aryl bromides have highlighted the importance of a comprehensive screening of ligands, bases, and solvents to achieve high yields. nih.govacs.org

Below is a table summarizing potential optimization strategies for the Buchwald-Hartwig amination of sterically hindered substrates like this compound, based on findings from related systems.

| Parameter | Strategy | Rationale |

| Palladium Source | Use of air-stable precatalysts (e.g., G4-precatalysts) | Improves handling, consistency, and can accommodate bulky ligands. wuxiapptec.com |

| Ligand | Employ bulky, electron-rich phosphines (e.g., t-BuXPhos, XPhos) | Facilitates oxidative addition and stabilizes palladium intermediates. numberanalytics.comnih.gov |

| Base | Use of strong, non-nucleophilic bases (e.g., NaOt-Bu, LiHMDS) | Promotes efficient deprotonation of the amine without competing side reactions. numberanalytics.com |

| Solvent | Non-polar aprotic solvents (e.g., Toluene, Dioxane) | Generally effective for these couplings, though solvent choice can be substrate-dependent. acs.org |

| Temperature | Elevated temperatures (e.g., 80-110 °C) | Often required to overcome the activation energy for sterically hindered substrates. numberanalytics.com |

Kinetic and Spectroscopic Studies of Reaction Mechanisms and Intermediates

Understanding the reaction mechanism at a molecular level is essential for rational optimization. Kinetic and spectroscopic studies offer powerful tools for this purpose. slideshare.net For palladium-catalyzed reactions like the Buchwald-Hartwig amination, these studies can identify rate-determining steps, catalyst resting states, and key intermediates. nih.govacs.org

Kinetic Studies: Kinetic analyses of Buchwald-Hartwig reactions have revealed complex mechanistic details. For many aryl bromides, the oxidative addition of the halide to the Pd(0) complex is the rate-determining step. acs.orguwindsor.ca However, the reaction order can vary depending on the specific substrates and conditions. Some systems exhibit zero-order kinetics in the amine and aryl halide, suggesting that a step like ligand dissociation from a palladium complex is rate-limiting. uwindsor.ca In other cases, a positive order dependence on the aryl bromide and amine is observed. nih.gov The presence of induction periods can also complicate kinetic analysis, pointing to slow catalyst activation. nih.gov

Spectroscopic Studies: Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for identifying transient species in the catalytic cycle. slideshare.netresearchgate.net

³¹P NMR Spectroscopy: This is particularly useful for tracking the palladium catalyst's state. In many Buchwald-Hartwig reactions, the dominant resting state of the catalyst observed by ³¹P NMR is a bis-phosphine palladium(0) complex, such as Pd(BINAP)₂. acs.orguwindsor.ca

High-Resolution Mass Spectrometry (ESI-HRMS): This technique can detect key catalytic intermediates, including the oxidative addition complex [Pd(L)(Ar)(Br)] and the subsequent amido complex. researchgate.net

In-situ IR Spectroscopy: Can be used to monitor the concentration of reactants, products, and sometimes intermediates over time, providing kinetic data.

For a reaction involving this compound, spectroscopic analysis would aim to identify the key palladium intermediates. The electron-withdrawing nitro group and steric bulk from the ortho-bromo and N-propyl groups would influence the stability and reactivity of these intermediates, which could be observed through shifts in their spectroscopic signatures.

The following table outlines key intermediates in a typical Buchwald-Hartwig cycle and the spectroscopic methods used for their detection.

| Intermediate | Description | Potential Spectroscopic Signature |

| Pd(0)L₂ | Active catalyst or resting state | Characteristic signals in ³¹P NMR. acs.orguwindsor.ca |

| [Pd(L)(Ar)(Br)] | Oxidative addition complex | Detectable by ESI-HRMS; changes in ³¹P and ¹H NMR. researchgate.net |

| [Pd(L)(Ar)(NR₂)] | Palladium amido complex | Observable through ESI-HRMS and NMR, indicating C-N bond formation is imminent. |

Three-Component Ring Transformation Reactions Involving Nitroaniline Frameworks

The this compound framework is a versatile building block for constructing more complex heterocyclic structures through multi-component reactions. These reactions, which form several bonds in a single operation, are highly efficient.

One powerful strategy involves the "scrap and build" approach of ring transformations, where a starting ring is opened and then reclosed with new components to form a different ring system. mdpi.com Electron-deficient rings, such as those containing nitro groups, are excellent substrates for these nucleophilic-type ring transformations. mdpi.comnih.gov

For instance, a general three-component reaction could involve an aniline derivative, a ketone, and a third component to construct a new heterocyclic core. beilstein-journals.org In the context of the nitroaniline framework:

The nitro group can be reduced in situ to an amino group, which can then participate in a cyclization cascade.

The aniline nitrogen itself can act as a nucleophile.

The bromine atom provides a handle for subsequent functionalization, for example, via another cross-coupling reaction after the new ring has been formed.

A documented example of a three-component ring transformation involves reacting a dinitropyridone with a ketone and an amine source (like ammonium (B1175870) acetate) to generate nitroaniline derivatives. nih.gov This highlights the utility of the nitro-substituted framework in facilitating complex bond formations. While not a direct reaction of this compound, it demonstrates the principle of using a nitroaromatic core to build new molecular architectures. The reaction proceeds through the addition of nucleophiles, ring-opening, and subsequent re-cyclization to form a new aromatic system. mdpi.com

The table below illustrates a hypothetical three-component reaction concept utilizing a nitroaniline-type framework.

| Component 1 | Component 2 | Component 3 | Resulting Heterocycle |

| Nitroaniline derivative | Ketone (e.g., Acetone) | Amine | Substituted Aniline/Benzannulation product beilstein-journals.org |

| Dinitropyridone | Ketone | Ammonium Acetate | Nitroaniline derivative nih.gov |

| Aryne Precursor | Tertiary Amine | Nucleophile | Tertiary Aniline Derivative nih.gov |

These examples underscore the potential of the this compound scaffold in advanced synthetic strategies aimed at the rapid construction of complex, functionalized molecules.

Strategic Derivatization and Analog Development from 2 Bromo 4 Nitro N Propylaniline

Synthetic Routes to Biologically Active Analogues and Scaffolds

2-Bromo-4-nitro-N-propylaniline serves as a key intermediate in the synthesis of more complex, biologically active molecules. The inherent reactivity of its functional groups—the secondary amine, the aromatic nitro group, and the bromine atom—can be selectively targeted to build diverse chemical scaffolds.

A primary synthetic application involves leveraging the aniline (B41778) moiety. The precursor, 2-bromo-4-nitroaniline (B50497), is a well-established starting material for the synthesis of heterocyclic compounds such as benzimidazoles. For instance, the reductive cyclization of an o-nitroaniline with an aldehyde is a common method to form the benzimidazole (B57391) core. In a typical sequence, the nitro group of a 2-halo-4-nitroaniline derivative is first reduced to an amine, often using reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂), to form a 1,2-diaminobenzene intermediate. This intermediate can then undergo cyclization with various reagents to form the final heterocyclic product.

One documented approach involves the reaction of o-nitroanilines with aryl aldehydes in the presence of a reducing agent to achieve a one-pot synthesis of 2-substituted benzimidazoles. researchgate.net While this example uses the parent o-nitroaniline, the N-propyl group in this compound would be carried through this transformation, yielding an N-propylated benzimidazole.

Furthermore, the 2-amino-benzothiazole scaffold, known for its antibacterial properties, can be synthesized from substituted anilines. For example, 3-chloro-4-fluoro-aniline can be reacted with potassium thiocyanate (B1210189) in the presence of bromine to form a 2-amino-benzothiazole ring. researchgate.net This suggests that this compound could be a substrate for similar cyclization reactions, leading to novel benzothiazole (B30560) derivatives with potential biological activities. The general synthetic pathway to these scaffolds often involves the initial formation of a thiourea (B124793) from the aniline, followed by an intramolecular electrophilic cyclization.

The synthesis of the starting material itself, this compound, is typically achieved through a two-step process. First, 4-nitroaniline (B120555) is brominated at the ortho position using a reagent like N-bromosuccinimide or hydrogen peroxide with ammonium (B1175870) bromide. nih.gov Subsequently, the resulting 2-bromo-4-nitroaniline is N-alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base such as potassium carbonate.

Exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) through Derivatization

The derivatization of the this compound scaffold is a key strategy for exploring structure-activity relationships (SAR) and structure-property relationships (SPR), which are crucial for optimizing compounds for specific biological targets or material properties. The electronic properties and steric profile of the molecule can be systematically altered by modifying the N-propyl group, substituting the bromine atom, or transforming the nitro group.

SAR studies on related benzazole structures highlight the importance of the nitro group and halogen substituents. For example, in a series of substituted benzothiazoles tested for antimicrobial activity, the presence of an electron-withdrawing nitro group at position 5 or 6 was found to increase potency against certain bacterial strains and the fungus C. albicans. scbt.com Similarly, the presence of a chlorine atom also enhanced activity. This suggests that the electron-deficient nature of the aromatic ring in this compound is a favorable feature for antimicrobial activity.

In another study focusing on nitrobenzothiazinone derivatives as anti-mycobacterial agents, SAR analysis revealed that substitutions on the core scaffold significantly impact efficacy. researchgate.net While this study does not use the exact aniline scaffold, it demonstrates that modifications to a related nitro-containing heterocyclic system lead to dramatic changes in minimum inhibitory concentration (MIC). For instance, the type of substituent at the C2 position of the benzothiazinone ring was critical for potency.

A hypothetical SAR study on derivatives of this compound could involve the variations shown in the table below, probing the effects of different functional groups on a specific biological activity, such as enzyme inhibition or antibacterial efficacy.

| Compound | R1 (N-substituent) | R2 (C2-substituent) | R3 (C4-substituent) | Hypothetical Activity (IC₅₀, µM) | Rationale for Variation |

|---|---|---|---|---|---|

| Parent | -CH₂CH₂CH₃ | -Br | -NO₂ | [Baseline] | Baseline compound |

| Analog 1 | -CH(CH₃)₂ | -Br | -NO₂ | - | Explore steric bulk at the nitrogen |

| Analog 2 | -CH₂CH₂CH₃ | -Cl | -NO₂ | - | Compare halogen effect (Br vs. Cl) |

| Analog 3 | -CH₂CH₂CH₃ | -Br | -NH₂ | - | Investigate effect of reducing the nitro group |

| Analog 4 | -H | -Br | -NO₂ | - | Assess importance of the N-alkyl group |

This systematic approach allows researchers to deduce which molecular features are critical for the desired biological effect, guiding the design of more potent and selective compounds.

Design and Synthesis of Functionalized Intermediates for Complex Molecule Construction (e.g., Protein Degrader Building Blocks)

This compound is commercially available as a building block for the synthesis of more complex molecules, most notably for the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. nih.gov They are typically composed of a ligand for the protein of interest (POI), a ligand for an E3 ligase (like Cereblon or VHL), and a chemical linker that connects the two.

The structure of this compound is well-suited for incorporation into PROTACs. The N-propyl aniline moiety can be modified to attach a linker, which is then connected to a POI ligand or an E3 ligase ligand. A common strategy for PROTAC synthesis involves amide bond formation. musechem.com In this approach, the aniline nitrogen of the building block could be acylated with a linker that has a terminal carboxylic acid. Alternatively, the nitro group could be reduced to an amine, providing a new site for linker attachment.

Another key reaction in PROTAC synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." nih.gov This reaction can be used to rapidly connect two fragments of a PROTAC. A linker armed with an azide (B81097) on one end and an alkyne on the other can be sequentially coupled to the aniline building block and the POI ligand.

The bromine atom on the aniline ring also offers a handle for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a variety of groups, including those that could serve as or be attached to a linker.

The general synthetic strategies for assembling PROTACs are outlined below:

| Method | Description | Potential Role of this compound |

|---|---|---|

| Amide Coupling | Reaction between a carboxylic acid and an amine to form an amide bond, often facilitated by coupling reagents like HATU or EDC. musechem.com | The aniline nitrogen can act as the nucleophile, reacting with a linker containing a carboxylic acid. |

| Click Chemistry (CuAAC) | A [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by copper(I), to form a stable triazole ring. nih.gov | The aniline could be functionalized with either an azide or an alkyne, allowing it to be "clicked" to a linker or ligand. |

| Nucleophilic Aromatic Substitution (SNAr) | An amine on a linker can displace an activated leaving group (like fluorine) on an E3 ligase ligand (e.g., 4-fluorothalidomide). nih.gov | The aniline nitrogen could potentially be used in an SNAr reaction if the other components are suitably designed. |

The rational design of the linker is critical, as its length, rigidity, and composition significantly impact the formation and stability of the ternary complex (E3 ligase-PROTAC-POI) and thus the efficiency of protein degradation. researchgate.net

Comparative Analysis with Structurally Related Aniline Derivatives and Nitroanilines

The chemical behavior of this compound is best understood through comparison with its structural relatives. The interplay between the bromo, nitro, and N-propylanilino groups defines its unique reactivity.

Electronic Effects: The nitro group at the para position is a strong electron-withdrawing group, which significantly deactivates the aromatic ring towards electrophilic aromatic substitution. In contrast, an aniline derivative without the nitro group would be highly activated. The bromine atom at the ortho position is also deactivating but is ortho, para-directing. The strong deactivation by the nitro group generally governs the reactivity in electrophilic substitutions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution. The bromine atom can act as a leaving group, especially when activated by the ortho- and para-nitro group. Computational studies on related halonitrobenzenes show that the reaction proceeds via a Meisenheimer intermediate. nih.gov The reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, as the rate-limiting step is often the initial nucleophilic attack, which is facilitated by the more electronegative halogens. Therefore, the chloro-analog, 2-chloro-4-nitro-N-propylaniline, would be expected to be more reactive than the bromo compound in SNAr reactions.

Acidity/Basicity: The N-propylanilino group is basic due to the lone pair on the nitrogen atom. However, the presence of the strongly electron-withdrawing nitro group delocalizes this lone pair into the aromatic ring, significantly reducing the basicity of the aniline compared to a non-nitrated analog. The pKa of the anilinium ion of 4-nitroaniline is approximately 1.0, whereas for aniline it is 4.6, illustrating the powerful effect of the nitro group. The additional bromine atom in this compound would be expected to further decrease the basicity, albeit to a lesser extent than the nitro group.

Structural Comparison: X-ray crystallography of the parent compound, 2-bromo-4-nitroaniline, reveals that the molecule is nearly planar. nih.gov An intramolecular hydrogen bond exists between one of the amine protons and the ortho-bromine atom. This planarity and potential for intramolecular interactions would be altered by the presence of the N-propyl group, which introduces greater conformational flexibility.

| Compound | Key Structural Difference | Predicted Reactivity/Property Comparison |

|---|---|---|

| This compound | - | Baseline |

| 2-Chloro-4-nitro-N-propylaniline | Cl instead of Br | Expected to be more reactive in SNAr reactions. nih.gov Slightly less steric bulk. |

| 4-Nitro-N-propylaniline | Lacks Br at C2 | Less sterically hindered at the C2 position. Slightly more basic. |

| 2-Bromo-N-propylaniline | Lacks NO₂ at C4 | Significantly more basic. Ring is activated towards electrophilic substitution. |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern drug discovery, as different enantiomers of a drug can have vastly different biological activities. While this compound itself is achiral, it can be used as a starting material for the synthesis of chiral derivatives.

One potential route to chirality would involve reactions at the N-propyl group. For example, if the N-substituent were a prochiral group, stereoselective reactions could be employed to introduce a chiral center. However, the most direct path to creating chiral analogs from this scaffold would involve reactions that create a new stereocenter elsewhere in the molecule, often using a chiral catalyst or auxiliary.

For instance, asymmetric hydrogenation of a C=C or C=N bond introduced into a more complex derivative of the starting aniline could generate a chiral center. While the literature on the direct stereoselective derivatization of this compound is sparse, general methods for the asymmetric synthesis of chiral amines are well-established and could be adapted. These methods include the catalytic asymmetric hydrogenation of enamines or imines and reductive amination. acs.org

Another strategy involves the use of chiral auxiliaries. A chiral group could be temporarily attached to the aniline nitrogen, directing a subsequent reaction to occur stereoselectively. After the key stereocenter-forming step, the auxiliary would be removed.

Although specific examples starting from this compound are not readily found in the literature, the principles of asymmetric synthesis provide a clear roadmap for how such chiral derivatives could be prepared. The development of such synthetic routes would be a valuable contribution to medicinal chemistry, enabling the exploration of chiral space around this privileged scaffold.

Advanced Analytical Techniques for Characterization and Monitoring of 2 Bromo 4 Nitro N Propylaniline

Chromatographic Separations and Purity Assessment

Chromatographic methods are fundamental for separating 2-bromo-4-nitro-N-propylaniline from other substances and for evaluating its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Developing a specific HPLC method is key to separating it from starting materials, byproducts, and degradation products. A common approach involves reversed-phase chromatography using a C18 column, which is effective for moderately polar compounds. The mobile phase, a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is often run in a gradient to ensure the separation of compounds with varying polarities. thermofisher.com UV detection is typically used, as the aromatic ring and nitro group in the molecule absorb UV light, allowing for sensitive detection. thermofisher.com A Design of Experiments (DoE) approach can be systematically used to identify and optimize critical method variables for related compounds like p-nitroaniline. rsc.org

A representative HPLC method for analyzing nitroaniline compounds is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 70% B in 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used to detect and identify volatile impurities and trace byproducts in samples of this compound. In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the GC column. The separated components then enter the mass spectrometer, which provides detailed mass information, allowing for their identification. For aromatic amines, derivatization is sometimes employed to improve their volatility and thermal stability for GC analysis. sigmaaldrich.com

When analyzing this compound in complex samples, such as environmental water, a cleanup and concentration step is often required. nih.gov Solid Phase Extraction (SPE) is a widely used technique for this purpose. tandfonline.comresearchgate.net For aromatic amines, various SPE sorbents can be used, including those with reversed-phase (like C18) or ion-exchange properties. researchgate.netnih.gov The choice of sorbent depends on the specific properties of the compound and the sample matrix. nih.gov The SPE process involves passing the sample through the sorbent, which retains the target compound while allowing interfering substances to pass through. The purified compound is then eluted with a small volume of solvent. sigmaaldrich.com This technique is valuable for improving the sensitivity and reliability of subsequent chromatographic analyses. nih.gov

| SPE Parameter | Condition |

| Sorbent | Styrene-divinylbenzene copolymer |

| Conditioning | Methanol followed by water |

| Sample Loading | Aqueous sample containing the analyte |

| Washing | Water to remove interferences |

| Elution | Acetonitrile or other suitable organic solvent |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of this compound and for studying its shape and movement in solution.

While one-dimensional (1D) NMR provides basic structural information, two-dimensional (2D) NMR techniques are often necessary to resolve ambiguities arising from the complex structure of this compound. The bromine atom and the nitro group can cause steric hindrance, leading to complex signal patterns for the protons.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other through chemical bonds. libretexts.org It is useful for confirming the connectivity of the atoms in the N-propyl group and for assigning the protons on the aromatic ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals which protons are close to each other in space, even if they are not directly bonded. libretexts.org This is particularly valuable for determining the preferred orientation of the N-propyl group relative to the aromatic ring. researchgate.net

The chemical shifts in the ¹H NMR spectrum of aromatic compounds are typically observed between 6.5 and 8.0 ppm for protons directly attached to the ring. libretexts.org For substituted anilines, the specific positions of the signals provide detailed information about the electronic environment of each proton. rsc.orgchemicalbook.com

Advanced NMR methods can be used to follow the synthesis of this compound as it happens. youtube.com This real-time analysis provides valuable information for optimizing reaction conditions and understanding the reaction mechanism. nih.gov Techniques like flow NMR allow for continuous monitoring of the reaction mixture without the need for manual sampling. youtube.com ¹³C NMR is also a valuable tool, as it provides information about the carbon skeleton of the molecule. acs.org The chemical shifts of carbons in an aromatic ring typically appear in the 120-150 ppm range. libretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound. In the analysis of this compound, MS provides direct evidence of the molecular ion, confirming the success of a synthesis. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) with an approximate 1:1 intensity ratio, providing a clear signature for a monobrominated compound.

High-Resolution Mass Spectrometry (HRMS) elevates this analysis by measuring the mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This allows for the determination of the compound's exact elemental composition. HRMS can differentiate between this compound and any potential impurities that might have the same nominal mass but a different atomic makeup, making it a powerful tool for both molecular confirmation and impurity profiling.

Common fragmentation patterns observed in the mass spectrum of this compound involve the cleavage of its substituents. The N-propyl group, the nitro group, and the bromine atom can be lost through fragmentation, leading to a series of daughter ions that further corroborate the proposed structure.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion Species | Formula | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Interpretation |

|---|---|---|---|---|

| [M+H]⁺ | [C₉H₁₂BrN₂O₂]⁺ | 260.01 | 262.01 | Molecular Ion (Protonated) |

| [M-C₃H₇]⁺ | [C₆H₅BrN₂O₂]⁺ | 217.96 | 219.96 | Loss of the propyl group |

| [M-NO₂]⁺ | [C₉H₁₁BrN]⁺ | 212.01 | 214.01 | Loss of the nitro group |

Note: The m/z values are predicted for the most abundant isotopes and may vary slightly based on the specific instrument and ionization method used.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Progress Tracking

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule. Each functional group absorbs infrared radiation or scatters Raman light at a characteristic frequency (wavenumber), creating a unique spectral fingerprint.

During a synthesis, IR or Raman spectroscopy can be used to track the reaction's progress. For instance, if synthesizing this compound via N-alkylation of 2-bromo-4-nitroaniline (B50497), one could monitor the disappearance of the primary amine's N-H₂ stretches and the appearance of the secondary amine's N-H stretch. Similarly, the introduction of the nitro group onto a precursor ring can be followed by observing the emergence of its powerful characteristic peaks.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2870 - 2960 | Medium |

| Nitro Group | Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Nitro Group | Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

| Aromatic C-N | C-N Stretch | 1250 - 1350 | Medium-Strong |

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Nitro N Propylaniline

Quantum Mechanical Calculations (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of many-body systems. It is instrumental in predicting the electronic structure, stability, and reactivity of molecules like 2-Bromo-4-nitro-N-propylaniline.

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be easily excited and is therefore more reactive. researchgate.net

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower stability. researchgate.net |

This table is based on general principles of HOMO-LUMO analysis and is intended for illustrative purposes for this compound.

Other chemical reactivity descriptors derived from the HOMO and LUMO energies, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, provide a more comprehensive picture of the molecule's reactivity. nih.gov

Electrostatic Potential Surface Analysis for Nucleophilic and Electrophilic Attack Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for nucleophilic and electrophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack.

In substituted anilines, the nitro group, being strongly electron-withdrawing, creates a region of high positive potential, making the aromatic ring electron-deficient. Conversely, the amino group is electron-donating. The bromine atom also influences the charge distribution. Computational modeling can predict the dominant sites for substitution. For instance, in electrophilic substitution reactions, the incoming electrophile would be directed to the positions with the highest electron density. The electrostatic potential is a useful guide in the initial stages of a reaction when the interacting species are not yet in close proximity. tci-thaijo.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. mdpi.com The binding affinity, which is a measure of the strength of the interaction, can be calculated to identify potential drug candidates. mdpi.com

Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-target complex over time. mdpi.com These simulations provide insights into the stability of the binding and the conformational changes that may occur upon binding. The primary forces governing these interactions are hydrogen bonding, van der Waals forces, and hydrophobic interactions. innovareacademics.in For instance, derivatives of similar nitroaniline compounds have been investigated for their potential as anti-inflammatory and anticancer agents.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data (e.g., NMR, IR)

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net Comparing these predicted spectra with experimental data is a powerful way to validate the computed molecular structure and properties. researchgate.net

For this compound, key spectroscopic features can be predicted:

¹H and ¹³C NMR: The chemical shifts of the protons and carbons in the N-propyl group and the aromatic ring can be calculated. The electron-withdrawing nitro group and the bromine atom are expected to cause downfield shifts for the aromatic protons.

IR Spectroscopy: The vibrational frequencies of the key functional groups, such as the strong asymmetric and symmetric stretching of the nitro group and the N-H stretching of the amine, can be computed.

Discrepancies between predicted and experimental spectra can point to specific molecular features, such as steric hindrance affecting the rotation of the N-propyl group.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Signals for the N-propyl group (CH₃ and CH₂). Downfield shifted aromatic protons due to the nitro and bromo groups. |

| ¹³C NMR | Resonances for the carbons of the N-propyl group and the aromatic ring. |

| IR Spectroscopy | Strong asymmetric (~1520 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching bands for the NO₂ group. N-H stretching frequency. |

This table is based on typical spectroscopic values for similar compounds and is for illustrative purposes.

Computational Studies on Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry can be employed to explore the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, chemists can identify the most likely reaction pathways, locate the transition state structures, and determine the activation energies.

For example, in the synthesis of this compound, understanding the regioselectivity of the nitration and bromination steps is crucial. Computational modeling can predict which positions on the aniline (B41778) ring are most susceptible to electrophilic attack, thus guiding the synthetic strategy. The competing directing effects of the bromo and nitro groups can also be computationally evaluated to predict the major products of further substitution reactions.

Conformational Analysis and Rotational Barriers of the N-Propyl Group

The N-propyl group in this compound can adopt various conformations due to rotation around the C-N and C-C single bonds. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to determine the energy barriers for rotation between them.

Diverse Applications and Pharmacological Significance of 2 Bromo 4 Nitro N Propylaniline and Its Derivatives

Medicinal Chemistry and Pharmaceutical Development

The structural characteristics of 2-bromo-4-nitro-N-propylaniline, featuring a substituted aniline (B41778) core, make it a molecule of significant interest in the field of medicinal chemistry. The presence of bromo, nitro, and N-propyl groups on the aniline scaffold provides multiple points for chemical modification, allowing for the synthesis of a diverse range of derivatives. These derivatives have been explored for various therapeutic applications, leveraging the compound's potential to interact with biological targets.

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The reactivity of its functional groups can be strategically utilized to build elaborate molecular architectures. For instance, the parent compound, 2-bromo-4-nitroaniline (B50497), is a known precursor in the synthesis of sulfonamides and benzothiazines, two classes of compounds with established pharmacological importance. nih.gov The N-propylaniline moiety can further influence the pharmacokinetic and pharmacodynamic properties of the resulting drug candidates. The synthesis of such intermediates often involves a multi-step process, including electrophilic aromatic substitution reactions like bromination and nitration of an aniline precursor. nih.gov

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. The core structure is amenable to modifications that could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). Research in this area often involves the synthesis of derivatives of existing NSAIDs, such as naproxen (B1676952) and ibuprofen, by incorporating different heterocyclic moieties or modifying the carboxylic acid group to an amide or thiourea (B124793). nih.govmdpi.comdergipark.org.tr For example, studies on thiourea derivatives of naproxen have shown significant anti-inflammatory activity in carrageenan-induced paw edema models in rats. nih.govmdpi.com One such derivative of m-anisidine (B1676023) demonstrated a 54.01% inhibition of inflammation four hours after administration. nih.govmdpi.com While direct studies on this compound derivatives are not extensively documented in publicly available literature, the structural similarities with other anti-inflammatory compounds suggest a promising avenue for future research.

Table 1: Anti-inflammatory Activity of Selected Naproxen Derivatives

| Compound | Maximum Inhibition (%) | Time (hours) |

| Naproxen | 45.21 | 4 |

| Derivative with m-anisidine | 54.01 | 4 |

| Derivative with N-methyl tryptophan methyl ester | 54.12 | 4 |

Source: Adapted from studies on naproxen derivatives. nih.govmdpi.com

The cytotoxic potential of nitroaniline derivatives against various cancer cell lines has been a subject of scientific investigation. While specific data for this compound is limited, studies on structurally similar compounds have demonstrated significant activity. For instance, certain nitroaniline derivatives have shown cytotoxicity against the MDA-MB-231 human breast cancer cell line. The presence of the nitro group is often crucial for the anti-cancer activity of these compounds. The exploration of related structures provides a basis for the potential development of this compound derivatives as anti-cancer agents.

The diverse pharmacological effects of this compound and its derivatives can be attributed to their ability to inhibit various enzymes.

Carbonic Anhydrase: Aniline and aminophenol derivatives have been studied for their inhibitory effects on human carbonic anhydrase (CA) isoforms I and II. dergipark.org.tr For example, some aminophenol compounds have shown moderate to good inhibitory activity against hCA I with K_i values in the micromolar range. dergipark.org.tr While specific data for this compound is not available, the structural resemblance suggests potential for CA inhibition.

Dihydropteroate (B1496061) Synthetase: This enzyme is a key target for sulfonamide antibiotics. As 2-bromo-4-nitroaniline is an intermediate in sulfonamide synthesis, its derivatives could potentially act as inhibitors of dihydropteroate synthetase, thereby exhibiting antibacterial properties.

Cyclooxygenase: Cyclooxygenase (COX) enzymes are the primary targets of NSAIDs. The development of novel anti-inflammatory agents often focuses on selective COX-2 inhibition to reduce gastrointestinal side effects. Derivatives of existing NSAIDs, which share some structural features with potential derivatives of this compound, have been synthesized and evaluated for their COX inhibitory activity. nih.gov

Acetylcholinesterase: This enzyme is a target for drugs used in the treatment of Alzheimer's disease. While direct studies on this compound are lacking, research on other brominated and nitrated aromatic compounds could provide insights into their potential as acetylcholinesterase inhibitors.

Table 2: Enzyme Inhibitory Activity of Selected Aniline and Aminophenol Derivatives against Carbonic Anhydrase

| Compound | hCA I K_i (µM) | hCA II K_i (µM) |

| Aniline | 420.5 | 4030.0 |

| o-Aminophenol | 3.0 | 6.2 |

| p-Aminophenol | 12.5 | 25.5 |

| Acetazolamide (Standard) | 0.025 | 0.012 |

Source: Adapted from studies on aniline and aminophenol derivatives. dergipark.org.tr

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Nitrogen-Containing Compounds

| Compound | Organism | MIC (µg/mL) |

| Pyridine (B92270) Derivative 1 | E. coli | 19.5 |

| Pyridine Derivative 2 | B. mycoides | 9.8 |

| Pyridine Derivative 2 | C. albicans | 39 |

| Quinolizidine Alkaloid | S. aureus | 8000 |

Source: Adapted from studies on various nitrogen-containing compounds. mdpi.com

Corticotropin-releasing factor (CRF) and its receptors play a crucial role in the body's stress response, and antagonists of the CRF1 receptor are being investigated as potential treatments for anxiety and depression. While there is no direct evidence of this compound acting as a CRF antagonist, research on other structurally related compounds, such as 2-anilinopyrimidines, has shown promise in this area. These antagonists often feature a core structure that can be conceptually linked to derivatives of this compound. The development of potent and bioavailable CRF antagonists is an active area of research, and the structural scaffold of this compound could serve as a starting point for the design of novel therapeutic agents for stress-related disorders.

Antiviral (e.g., Anti-HIV) and Anti-parasitic (e.g., Anti-Chagas Disease) Applications

Derivatives of bromo- and nitro-anilines have shown promise in the development of novel therapeutic agents against a range of infectious diseases. The structural features of these compounds, including the presence of nitro and bromo groups, can be pivotal for their biological activity.

Research has demonstrated that nitro-substituted anilines may possess antimicrobial properties by interfering with bacterial cell wall synthesis. While direct studies on the anti-HIV activity of this compound are not extensively documented, related heterocyclic compounds have been investigated as CXCR4 antagonists, a key receptor in HIV entry into host cells. nih.gov For instance, a series of isoquinoline-based derivatives were synthesized and evaluated for their ability to inhibit HIV-induced cytopathicity. nih.gov

In the realm of anti-parasitic applications, nitroheterocycles are well-established for their therapeutic potential. nih.gov For example, 2-bromo-4-nitroaniline is utilized as a reagent in the synthesis of dialkylimidazole inhibitors of Trypanosoma cruzi sterol 14α-demethylase, which are being explored as agents against Chagas disease. chemicalbook.comnih.gov Chagas disease, caused by the protozoan Trypanosoma cruzi, is a significant health issue in Latin America. nih.gov The development of new, effective drugs is crucial, and nitroaromatic compounds are a focal point of this research. nih.govnih.gov Studies on other nitro-substituted compounds have also shown activity against various parasites, including Leishmania infantum. nih.gov

Table 1: Anti-parasitic Activity of Related Nitro-Compounds

| Compound/Derivative Class | Target Organism | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Dialkylimidazole inhibitors from 2-bromo-4-nitroaniline | Trypanosoma cruzi | Inhibition of sterol 14α-demethylase | chemicalbook.comnih.gov |

| Nitroheterocycles (general) | Trypanosoma cruzi | Not specified | nih.gov |

| p-nitrobenzenesulfonamides and p-nitroaniline | Leishmania infantum | DNA interaction and nuclease activity | nih.gov |

Estrogen Receptor Modulation and Other Receptor-Targeted Therapeutics

The versatile structure of this compound allows for chemical modifications to target specific biological receptors. While direct evidence for its role in estrogen receptor modulation is limited in the public domain, the principle of using such scaffolds for receptor-targeted therapies is well-established. Derivatives can be designed to interact with various receptors, potentially leading to treatments for a range of conditions. For example, some aniline derivatives have been explored for their effects on neuropharmacological targets, such as corticotropin-releasing factor (CRF) antagonists, which could be relevant for anxiety and depression-related disorders.

Development of Compounds for Neurologic Diseases (Nerve Cell Regeneration, Cognitive Enhancement)

The potential neuropharmacological effects of aniline derivatives suggest their utility in addressing neurologic diseases. While specific research on this compound for nerve cell regeneration or cognitive enhancement is not prominently available, the broader class of compounds is of interest. The ability to modify the core structure opens avenues for creating derivatives that could potentially interact with neural pathways and receptors involved in these complex processes.

Materials Science and Polymer Chemistry

The functional groups present in this compound make it a valuable component in the synthesis of advanced materials.

In polymer chemistry, this compound can be used in the development of new polymeric materials. Its functional groups are capable of participating in cross-linking reactions, which can lead to the creation of polymers with improved mechanical strength and thermal stability. The polymerization of aniline derivatives with reagents like sulfur monochloride has been shown to produce polymers with unique backbones consisting of nitrogen and sulfur, which exhibit interesting electronic and optical properties. nih.gov

The chemical stability and reactivity of this compound also make it a candidate for use in advanced coating technologies. These coatings may require specific adhesion characteristics or resistance to environmental factors such as moisture and UV radiation. The presence of the bromo and nitro groups can influence the surface properties and durability of the resulting coatings.

Other Industrial and Specialty Chemical Applications

Beyond its applications in medicine and materials science, this compound serves as a key intermediate in the synthesis of various specialty chemicals. Its utility in producing dyes and pigments is notable, where the bromo and nitro substituents play a role in the color properties of the final products. It is also used as a building block in the creation of other organic compounds that require its specific functional groups for their intended applications. bldpharm.com

Precursors for Dyes and Pigments

Substituted anilines are fundamental building blocks in the synthesis of a vast array of synthetic colorants, particularly azo dyes. This compound serves as a key intermediate in this process, where its structural features directly contribute to the final properties of the dye. The synthesis of azo dyes from aniline derivatives is a well-established two-step process involving diazotization followed by a coupling reaction. unb.ca

In the first step, the primary aromatic amine of a compound like this compound is converted into a diazonium salt. This is typically achieved by reacting the aniline derivative with a source of nitrous acid, such as sodium nitrite, in the presence of a strong mineral acid like hydrochloric acid at low temperatures. unb.caatbuftejoste.com.ng The resulting diazonium salt is a highly reactive species that acts as an electrophile in the subsequent step.

The second step is the azo coupling, where the diazonium salt reacts with a coupling component. unb.ca Coupling components are typically electron-rich aromatic compounds, such as phenols, naphthols, or other aromatic amines. unb.canih.gov The electrophilic diazonium salt attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction, forming the characteristic azo group (-N=N-), which links the two aromatic rings. This azo group is a powerful chromophore, meaning it is a light-absorbing group, and is central to the color of the resulting dye. nih.gov

| Aniline Precursor | Coupling Component | Resulting Dye Class/Color | Reference |

|---|---|---|---|

| p-Nitroaniline | 2-amino-8-naphthol-6-sulfonic acid (Gamma acid) | Acid Dye (Color varies) | atbuftejoste.com.ng |

| p-Nitroaniline | 8-amino-1-naphthol-3,6-disulfonic acid (H-acid) | Acid Dye (Plum purple) | atbuftejoste.com.ng |

| 4-Nitroaniline (B120555) | 2,4-Dihydroxybenzophenone | Disperse Azo Dye (Reddish yellow) | ijirset.com |

| 2,6-dibromo-4-nitroaniline (B165464) | N-ethyl-N-cyanoethyl aniline | Azo Disperse Dye | google.com |

Agricultural Chemicals, including Fungicides and Herbicides

While direct evidence of this compound being commercialized as a fungicide or herbicide is not prominent in publicly available literature, its structural components are found in various agrochemically active molecules. The fields of fungicide and herbicide research often involve the synthesis and screening of large libraries of compounds containing specific pharmacophores or toxophores known to exhibit biological activity. Substituted anilines are a cornerstone of such research. google.comgoogle.com

Fungicidal Potential: Nitroaromatic compounds, including derivatives of nitroaniline, have been investigated for their fungicidal properties. For instance, research has shown that derivatives of 2-amino-4-nitrophenol (B125904) exhibit fungicidal activity against various phytopathogenic fungi. osti.gov The introduction of different organic radicals to the amino group was found to modulate this activity, indicating that the core nitro-substituted aniline structure can serve as a template for developing new antifungal agents. osti.gov The mode of action of such compounds can vary, but some nitro-derivatives are known to interfere with cellular respiration or other vital metabolic processes in fungi. nih.gov The presence of the nitro group in the this compound structure suggests its potential as a scaffold for novel fungicides.

Herbicidal Potential: The aniline moiety is a key structural feature in many classes of herbicides. For example, 4-bromoaniline (B143363) is a known intermediate in the production of the pesticide metobromuron. nih.gov Furthermore, numerous patents and research articles describe the herbicidal activity of various substituted aniline derivatives. google.comgoogle.comntu.edu.sg These compounds can act through diverse mechanisms, such as inhibiting specific enzymes like protoporphyrinogen (B1215707) oxidase (PPO) or acting as synthetic auxins to disrupt plant growth. researchgate.netnih.gov The combination of a halogen (bromine) and a nitro group on an aniline ring, as seen in this compound, is a common strategy in the design of new herbicidal molecules to enhance their efficacy and spectrum of activity.

Research into novel picolinic acid derivatives, which are a class of synthetic auxin herbicides, has demonstrated that substituted anilines are crucial for their biological activity. researchgate.net The table below presents the herbicidal activity of some of these compounds against various weed species, illustrating the effectiveness of the substituted aniline motif in herbicide design.

| Compound | Target Weed | Application Rate | Observed Effect | Reference |

|---|---|---|---|---|

| Substituted 2-picolinic acid derivative (Compound 5a) | Brassica napus | 10 µM | Significant root inhibitory activity | researchgate.net |

| Substituted 2-picolinic acid derivative (Compound 5a) | Abutilon theophrasti | 10 µM | Significant root inhibitory activity | researchgate.net |

| Various 4-amino-picolinic acid derivatives | Amaranthus retroflexus | 250 g/ha | 100% post-emergence herbicidal effect | researchgate.net |

| Various 4-amino-picolinic acid derivatives | Chenopodium album | 250 g/ha | 100% post-emergence herbicidal effect | researchgate.net |

Given the established role of nitro-aromatics in fungicides and substituted anilines in herbicides, this compound and its derivatives represent a promising area for further investigation in the search for new and effective agricultural chemicals.

Environmental Implications and Sustainable Research Directions

Environmental Fate, Transformation, and Degradation Pathways of 2-Bromo-4-nitro-N-propylaniline

While specific experimental data on the environmental fate of this compound is limited in current literature, its probable degradation pathways can be inferred from its structural components: a halogenated nitroaromatic core and an N-alkyl side chain. The electron-withdrawing properties of the nitro group and the stability of the benzene (B151609) ring make nitroaromatic compounds generally resistant to oxidative degradation. nih.gov This resistance, coupled with their potential toxicity, makes understanding their environmental behavior crucial. nih.gov